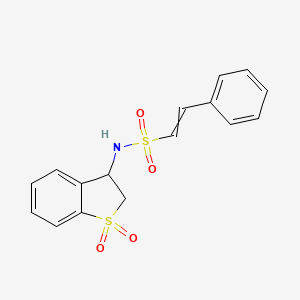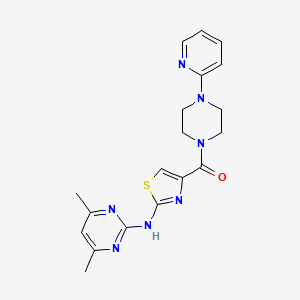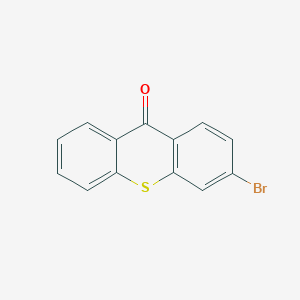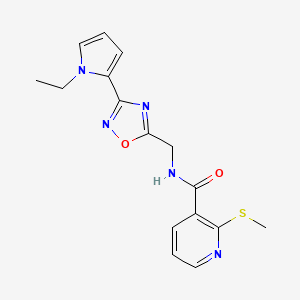![molecular formula C17H19N3O2 B2593713 N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 877287-92-8](/img/structure/B2593713.png)
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Overview
Description
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a synthetic compound that combines the structural features of benzimidazole and furan. Benzimidazole is known for its wide range of biological activities, while furan is a versatile heterocyclic compound with significant pharmacological properties. The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced biological activities and therapeutic applications.
Preparation Methods
The synthesis of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with propylamine under acidic conditions to form 1-propylbenzimidazole.
Alkylation: The 1-propylbenzimidazole is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Coupling with furan-2-carboxylic acid: The final step involves coupling the alkylated benzimidazole with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.
Chemical Reactions Analysis
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under oxidative conditions.
Reduction: The benzimidazole moiety can be reduced to form the corresponding dihydrobenzimidazole.
Substitution: The ethyl linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used as a probe to study the interactions of benzimidazole and furan derivatives with biological targets.
Medicine: The compound may have potential therapeutic applications due to its combined benzimidazole and furan moieties, which are known for their antiviral, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is likely to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, while the furan ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(1-propylbenzimidazol-2-yl)acetamide: This compound lacks the furan ring and may have different biological activities and properties.
N-(2-furylmethyl)benzimidazole: This compound has a different linker and may exhibit different binding affinities and selectivities.
N-(1-propylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring and may have different pharmacological properties.
The uniqueness of this compound lies in its combination of benzimidazole and furan moieties, which can potentially lead to enhanced biological activities and therapeutic applications.
Properties
IUPAC Name |
N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-11-20-14-7-4-3-6-13(14)19-16(20)9-10-18-17(21)15-8-5-12-22-15/h3-8,12H,2,9-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUDCDPKARMHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330882 | |
| Record name | N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877287-92-8 | |
| Record name | N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)
![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)

![7-(2-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2593634.png)

![2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2593636.png)
![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)


![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)


![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)

